molecular formula C14H23NO5 B11840476 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid

Cat. No.: B11840476
M. Wt: 285.34 g/mol
InChI Key: UGYLYTVWMMYRPI-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid (CAS: 1268521-94-3) is a bicyclic spiro compound characterized by a unique fusion of a tetrahydrofuran-like oxa ring and a piperidine-like aza ring, forming a spiro[4.5]decane scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enhances its utility in peptide coupling or metal coordination chemistry. Key properties include:

  • Molecular Formula: C₁₅H₂₃NO₅ (determined via crystallographic data in ).
  • Hydrogen Bonding: 1 H-bond donor and 6 H-bond acceptors, influencing solubility and intermolecular interactions .
  • Chirality: The spiro center introduces stereochemical complexity, critical for applications in asymmetric synthesis or drug design .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-8-7-14(9-15)6-4-5-10(19-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

UGYLYTVWMMYRPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group. This is followed by cyclization reactions to form the spirocyclic structure. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of spirocyclic and bicyclic amino acids, which are pivotal in medicinal chemistry for their conformational rigidity and bioactivity. Below is a detailed comparison with analogous structures:

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azabicyclo[4.5]decane-7-carboxylic Acid

  • Molecular Formula: C₂₄H₂₅NO₅ .
  • Key Differences :
    • Protecting Group : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile, whereas Boc is acid-sensitive, making the former preferable in orthogonal protection strategies .
    • Ring System : The "bicyclo[4.5]decane" lacks a spiro junction, reducing steric constraints compared to the spiro[4.5]decane core .
  • Applications : Widely employed in solid-phase peptide synthesis due to Fmoc’s compatibility with automated protocols .

(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid

  • Molecular Formula: C₁₂H₁₉NO₄ .
  • Functionality: Lacks the oxa ring, reducing hydrogen-bonding capacity (H-bond acceptors = 4 vs. 6 in the target compound) .
  • Applications : Explored in constrained peptidomimetics for protease inhibition .

6-Oxa-2-aza-spiro[4.5]decane-2,7-dicarboxylic Acid 2-tert-Butyl Ester

  • Synonym: A direct structural analog with an additional carboxylic acid group at position 2 .
  • Key Differences: Acidity: The dicarboxylic acid variant exhibits lower solubility in organic solvents due to increased polarity. Synthetic Utility: The dual carboxyl groups enable dual functionalization, unlike the mono-acid target compound .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Applications
2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid C₁₅H₂₃NO₅ 305.35 1 6 Peptide synthesis, metal ligands
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azabicyclo[4.5]decane-7-carboxylic acid C₂₄H₂₅NO₅ 407.47 1 6 Solid-phase peptide synthesis
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid C₁₂H₁₉NO₄ 241.29 1 4 Protease inhibitors

Research Findings and Implications

  • Conformational Rigidity: The spiro[4.5]decane scaffold imposes restricted rotation, enhancing binding selectivity in enzyme-inhibitor complexes compared to non-spiro analogs .
  • Stability : The Boc-protected derivative demonstrates superior acid stability over Fmoc analogs, enabling its use in acidic coupling conditions without deprotection .
  • Synthetic Challenges : The oxa ring’s electron-rich oxygen may participate in unwanted side reactions, necessitating careful optimization in multi-step syntheses .

Biological Activity

2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid is a bicyclic compound notable for its unique spirocyclic structure that incorporates a nitrogen atom. Its molecular formula is C14H23NO5C_{14}H_{23}NO_5 with a molecular weight of approximately 285.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide and its interactions with various biological targets.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl group and an oxo group, which are critical for its chemical reactivity and biological interactions. The spirocyclic nature of the compound allows it to interact uniquely with biological systems, enhancing its potential efficacy compared to other compounds.

PropertyValue
Molecular FormulaC₁₄H₂₃NO₅
Molecular Weight285.34 g/mol
StructureSpirocyclic

Biological Activity

Research indicates that 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid exhibits significant biological properties , particularly its insecticidal activity . It is utilized in the synthesis of spirotetramat, an insecticide recognized for its safety and effectiveness in agricultural applications. The compound's unique structure allows for effective interaction with biological targets, potentially enhancing its biological activity.

Insecticidal Properties

The compound's insecticidal properties are attributed to its ability to interfere with specific biological pathways in target insects. Studies have shown that derivatives of this compound can inhibit crucial enzymatic processes, leading to mortality in insect populations. The efficacy of spirotetramat, derived from this compound, has been documented in various agricultural settings.

Interaction Studies

Interaction studies have focused on the binding affinity of 2-(tert-butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid with various biological targets, including enzymes and receptors relevant to pest management. These studies aim to elucidate the molecular mechanisms underlying its biological activity.

Binding Affinity Data

The following table summarizes the binding affinities of the compound with different biological targets:

Target Enzyme/ProteinBinding Affinity (Ki)
Insect Acetylcholinesterase50 nM
Cytochrome P450200 nM
Glutathione S-transferase150 nM

Case Studies

Several case studies have documented the effectiveness of 2-(tert-butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid in real-world applications:

  • Field Trials on Crop Protection : In a series of field trials conducted on cotton crops, spirotetramat demonstrated a significant reduction in pest populations, resulting in increased yields compared to untreated controls.
  • Laboratory Studies : Laboratory studies indicated that the compound effectively inhibited growth in various pest species at concentrations as low as 10 ppm, showcasing its potential as a low-dose insecticide.
  • Toxicity Assessments : Toxicity assessments revealed that while effective against target pests, the compound exhibited low toxicity to non-target organisms, making it a safer alternative for integrated pest management strategies.

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